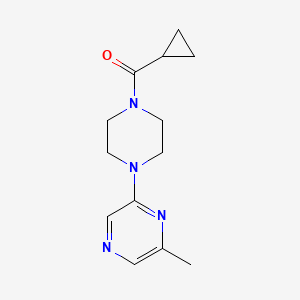![molecular formula C11H13Cl2N3O3S B2449359 N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide CAS No. 2094823-73-9](/img/structure/B2449359.png)
N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCPIB and is known for its ability to block volume-regulated anion channels (VRACs) in cells.
作用機序
DCPIB blocks N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide by binding to a specific site on the channel protein. This binding prevents the channel from opening and allowing ions to pass through, thereby inhibiting cell volume regulation. The exact mechanism by which DCPIB binds to this compound is still under investigation, but it is thought to involve interactions with specific amino acid residues on the channel protein.
Biochemical and physiological effects:
DCPIB has been shown to have a variety of effects on cells and tissues. In addition to blocking this compound, DCPIB has been shown to inhibit other ion channels such as ClC-2 and TRPV4. DCPIB has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and acute lung injury. However, the exact physiological effects of DCPIB are still being investigated.
実験室実験の利点と制限
DCPIB is a valuable tool for studying N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide and other ion channels in cells. Its ability to selectively block this compound makes it a useful tool for investigating the role of these channels in various cellular processes. However, DCPIB has some limitations in lab experiments. Its potency and selectivity for this compound can vary depending on cell type and experimental conditions, making it important to carefully optimize experimental conditions when using DCPIB.
将来の方向性
There are several future directions for research on DCPIB. One area of interest is the development of more potent and selective VRAC inhibitors based on the structure of DCPIB. Another area of interest is the investigation of the physiological effects of DCPIB in animal models of disease. Finally, the role of N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide in various cellular processes and diseases is still not fully understood, and further research is needed to elucidate their function.
合成法
DCPIB can be synthesized by reacting 2,5-dichloropyridine-3-sulfonyl chloride with cyclopentanecarbohydrazide in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or acetonitrile, and the product is purified by column chromatography.
科学的研究の応用
DCPIB has been widely used in scientific research to investigate the role of N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide in various cellular processes. This compound are ion channels that are involved in cell volume regulation, and their dysfunction has been implicated in various diseases such as cancer, cystic fibrosis, and ischemic stroke. DCPIB has been shown to effectively block this compound in cells, making it a valuable tool for studying their function.
特性
IUPAC Name |
N'-(2,5-dichloropyridin-3-yl)sulfonylcyclopentanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O3S/c12-8-5-9(10(13)14-6-8)20(18,19)16-15-11(17)7-3-1-2-4-7/h5-7,16H,1-4H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHLKVADRAHPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NNS(=O)(=O)C2=C(N=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2449276.png)
![N-(4-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2449277.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2449282.png)
![3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-acrylic acid](/img/structure/B2449285.png)
![3-(4-fluorophenyl)-1-[2-(2-methoxyanilino)-2-oxoethyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449288.png)





![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2449296.png)
